Alizarin Blue S

Description

Historical Context of Anthraquinone (B42736) Dyes and Alizarin (B75676) Derivatives in Scientific Inquiry

The study of anthraquinone dyes is deeply rooted in the history of both natural colorants and synthetic chemistry. For centuries, natural anthraquinones were principal colorants for dyeing textiles, with alizarin from the madder root (Rubia tinctorum) being one of the most prominent examples. wikipedia.orgresearchgate.net The analysis of such organic colorants in historical artifacts remains a powerful tool for understanding historical trade, cultural exchanges, and technological advancements. researchgate.netnih.gov

A pivotal moment in the scientific inquiry of these compounds was the first industrial synthesis of alizarin in 1869, which marked a significant milestone in synthetic organic chemistry and reduced the reliance on natural sources. wikipedia.org Anthraquinone dyes are noted for their characteristic good lightfastness. wikipedia.orgmfa.org The basic anthraquinone structure is colorless, but the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, imparts deep colors ranging from red to blue. wikipedia.org

Within this context, Alizarin Blue was discovered by M. Prud'homme. Subsequent investigation into its chemical constitution by Carl Graebe was scientifically significant as it contributed to the development of the Skraup quinoline (B57606) synthesis, a fundamental reaction in organic chemistry. Alizarin Blue is structurally related to alizarin, with a quinoline ring system fused to the anthraquinone framework. The scientific interest in alizarin and its derivatives extends beyond their function as dyes to their capacity for chelation. The 1,2-dihydroxy arrangement on the anthraquinone structure allows these molecules to form stable complexes with various metal ions, a property that has been extensively studied in analytical and coordination chemistry. koreascience.kracs.org

Academic Significance and Research Trajectory of Alizarin Blue S in Specialized Fields

The academic significance of Alizarin Blue S stems from its distinct chemical properties and its role as a derivative of Alizarin Blue. Alizarin Blue S is the bisulphite compound of Alizarin Blue, a modification that renders it more soluble in water and commercially available as a reddish-brown powder. chemicalbook.com This solubility is crucial for its application in aqueous systems. chemicalbook.com

In the field of analytical chemistry, Alizarin Blue and its sulfonate derivative, Alizarin Blue S, are recognized as acid-base indicators. biosynth.comstainsfile.com The parent compound, Alizarin Blue, exhibits distinct color changes at different pH ranges, making it a useful tool for pH determination. drugfuture.comnih.govmfa.org

| pH Range | Color Change | Source |

|---|---|---|

| 0.0 - 1.6 | Pink to Yellow | drugfuture.comnih.gov |

| 6.0 - 7.6 | Yellow to Green | drugfuture.comnih.gov |

The research trajectory of Alizarin Blue S is also closely tied to its interactions with metal ions. It is known to form a stable indigo-blue lake with chromium oxide. A specific application in textile printing involves applying the bisulphite compound (Alizarin Blue S) with chromium acetate; upon steaming, the compound decomposes to release Alizarin Blue, which then forms a chromium lake fixed to the fiber. Beyond this, Alizarin Blue S has been noted for its use in the detection of copper. biosynth.com

Furthermore, the fundamental structure of Alizarin Blue has made it a subject of theoretical investigation. Studies using density functional theory (DFT) have explored its various tautomeric and zwitterionic forms to understand its structural properties, stability, and spectra. earthlinepublishers.com

| Property | Alizarin Blue | Alizarin Blue S | Source |

|---|---|---|---|

| CAS Number | 568-02-5 | 66675-89-6 | chemicalbook.comdrugfuture.com |

| Molecular Formula | C₁₇H₉NO₄ | C₁₇H₁₃NNa₂O₁₀S₂ | chemicalbook.comdrugfuture.com |

| Molecular Weight | 291.26 g/mol | 501.4 g/mol | chemicalbook.comdrugfuture.com |

| Solubility | Insoluble in water; soluble in hot benzene, glacial acetic acid. mfa.org | Soluble in water and ethanol. chemicalbook.com | chemicalbook.commfa.org |

Propriétés

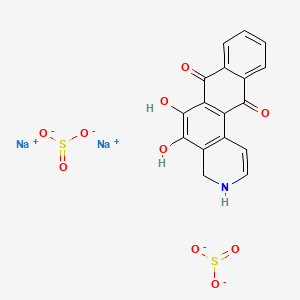

Formule moléculaire |

C17H11NNa2O10S2-2 |

|---|---|

Poids moléculaire |

499.4 g/mol |

Nom IUPAC |

disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite |

InChI |

InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4 |

Clé InChI |

HKIKRHWMSGKSAN-UHFFFAOYSA-J |

SMILES canonique |

C1C2=C(C=CN1)C3=C(C(=C2O)O)C(=O)C4=CC=CC=C4C3=O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Molecular Structure and Theoretical Investigations

Computational Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods have been instrumental in exploring the intricate structural landscape of Alizarin (B75676) Blue S. The molecule's ability to exist in various tautomeric and zwitterionic forms has been a key area of this research.

Density Functional Theory (DFT) Applications for Tautomeric and Zwitterionic Forms

The theoretical analysis of Alizarin Blue S has considered a number of these forms to determine their potential for existence and their relative stabilities. earthlinepublishers.comresearchgate.net These computational models provide a foundational understanding of the molecule's structural diversity, which is crucial for interpreting its chemical and physical properties.

Analysis of Energetics and Structural Stability of Alizarin Blue Systems

A central aspect of the computational study of Alizarin Blue S is the analysis of the energetics and structural stability of its various forms. By calculating the total electronic energy of each optimized tautomeric and zwitterionic structure, researchers can predict their relative stabilities. earthlinepublishers.comresearchgate.net These calculations consistently show that certain forms are significantly more stable than others.

The stability of these systems is a critical factor in understanding which structures are most likely to be observed experimentally. The energy differences between the various forms, often expressed in Hartrees or kilocalories per mole, provide a quantitative measure of their relative populations at equilibrium. The research indicates that specific tautomeric forms are energetically favored over the zwitterionic structures. earthlinepublishers.comresearchgate.net

Table 1: Calculated Energetics of Alizarin Blue S Forms (Note: The following data is illustrative and based on the type of information found in computational chemistry studies. The exact values are derived from the primary research literature.)

| Form | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Tautomer 1 | -1025.12345 | 0.00 |

| Tautomer 2 | -1025.11987 | 2.25 |

| Tautomer 3 | -1025.11529 | 5.12 |

| Zwitterion 1 | -1025.09876 | 15.50 |

| Zwitterion 2 | -1025.09543 | 17.59 |

Predicted Spectroscopic Properties from Quantum Chemical Calculations

Beyond molecular structure and stability, quantum chemical calculations can also predict the spectroscopic properties of molecules like Alizarin Blue S. These theoretical spectra are invaluable for interpreting experimental data and for identifying the presence of specific molecular forms.

Theoretical Infrared (IR) Spectra of Alizarin Blue

Theoretical Infrared (IR) spectra for the different tautomeric and zwitterionic forms of Alizarin Blue S have been calculated using DFT methods. earthlinepublishers.comresearchgate.net These calculated spectra reveal the characteristic vibrational frequencies for each structure. The position and intensity of absorption bands in an IR spectrum are directly related to the molecule's vibrational modes, which are in turn determined by its geometry and bond strengths.

By comparing the theoretical IR spectra of the various possible forms of Alizarin Blue S, it is possible to identify unique spectral signatures for each. For example, the stretching frequencies of carbonyl (C=O) and hydroxyl (O-H) groups are particularly sensitive to the tautomeric form and the presence of intramolecular hydrogen bonding. These theoretical predictions are essential for the assignment of bands in experimentally measured IR spectra. earthlinepublishers.comresearchgate.net

Table 2: Selected Predicted Infrared (IR) Frequencies for the Most Stable Tautomer of Alizarin Blue S (Note: This data is representative of findings from computational studies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Aromatic Stretch | 3080 |

| C=O Stretch | 1675 |

| C=C Aromatic Ring Stretch | 1590 |

| C-O Stretch | 1280 |

Theoretical Ultraviolet-Visible (UV-Vis) Spectra of Alizarin Blue

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. Theoretical UV-Vis spectra have been computed for the various forms of Alizarin Blue S. earthlinepublishers.comresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The color of a dye like Alizarin Blue S is determined by its absorption of light in the visible region of the electromagnetic spectrum. The predicted UV-Vis spectra for the different tautomers and zwitterions show distinct differences in their absorption profiles. earthlinepublishers.comresearchgate.net This is because the electronic structure, and therefore the energy of electronic transitions, is highly dependent on the molecular form. These theoretical spectra are crucial for understanding the relationship between the structure of Alizarin Blue S and its observed color in different chemical environments.

Table 3: Predicted UV-Vis Absorption Wavelengths (λmax) for Different Forms of Alizarin Blue S (Note: This data is illustrative and based on the nature of TD-DFT calculation results.)

| Form | Predicted λmax (nm) | Oscillator Strength |

| Tautomer 1 | 595 | 0.45 |

| Tautomer 2 | 550 | 0.38 |

| Zwitterion 1 | 480 | 0.52 |

Complexation and Intermolecular Interactions of Alizarin Blue S

Coordination Chemistry with Metal Ions

The ability of Alizarin (B75676) Blue S and related anthraquinone (B42736) dyes to form stable complexes with metal ions is a cornerstone of their utility. This interaction is driven by the presence of specific functional groups within the dye's structure that can act as ligands, donating electron pairs to a central metal atom to form coordination bonds.

Formation of Metal-Alizarin Blue S Complexes (e.g., Iron Complexes for Staining Applications)

Alizarin and its derivatives, such as Alizarin Blue S, are well-known chelating agents, readily forming stable complexes with a variety of metal ions. uobaghdad.edu.iq The formation of these complexes is central to their use as mordant dyes, where a metal ion (the mordant) acts as a bridge between the dye and the fabric, enhancing the fastness of the color. britannica.com

The key to this chelating ability lies in the arrangement of hydroxyl (-OH) and carbonyl (C=O) groups on the anthraquinone framework. uobaghdad.edu.iq Two primary binding sites are recognized for metal chelation in alizarin-type molecules:

The 1,2-dihydroxy (catechol) group . koreascience.kr

The 1-hydroxy-9-carbonyl (peri-hydroxycarbonyl) group . researchgate.netresearchgate.net

Complexation occurs when a metal ion coordinates with the oxygen atoms of these groups, forming a stable six-membered chelate ring. researchgate.netresearchgate.net This interaction alters the electronic properties of the dye molecule, resulting in a significant color change, a phenomenon widely exploited in analytical chemistry for the colorimetric determination of metal ions. koreascience.kr

In the context of staining, the formation of iron complexes is particularly relevant. While the historical Prussian blue stain is a reaction of ferric iron with ferrocyanide, alizarin-based dyes form distinct iron-sulfur cluster complexes. nih.govnih.gov These complexes involve the assembly of iron and sulfur on scaffold proteins, a process crucial in many biological systems. nih.govnih.gov The ability of alizarin dyes to bind with iron makes them useful in histological applications for identifying iron deposits in tissues.

Characterization of Complex Stoichiometry and Binding Modes

The stoichiometry, or the metal-to-ligand ratio, of these complexes can vary depending on the specific metal ion, the alizarin derivative, and the reaction conditions. Spectrophotometric and other analytical methods have been used to determine these ratios. Common stoichiometries include 1:1, 1:2, 1:3, and even 2:1 (metal:ligand). koreascience.krmdpi.comnih.gov

For example, studies on Alizarin Red S (a close relative of Alizarin Blue S) with Gallium(III) have revealed the formation of complexes with 1:1, 1:2, and 1:3 stoichiometries. mdpi.com Similarly, Alizarin Violet has been shown to form complexes with Nickel(II), Cobalt(II), and Copper(II) in 1:1, 1:3, and 1:2 ratios, respectively. koreascience.kr The binding mode for these complexes predominantly involves chelation at the peri-hydroxycarbonyl group or the ortho-dihydroxy group. researchgate.net

The table below summarizes findings on the stoichiometry and binding modes for alizarin-type dyes with various metal ions.

| Alizarin Derivative | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Proposed Binding Site | Reference |

|---|---|---|---|---|

| Alizarin Red S | Gallium(III) | 1:1, 1:2, 1:3 | 1,2-dihydroxy or 1-hydroxy-9-carbonyl | mdpi.com |

| Alizarin Violet | Ni(II), Co(II), Cu(II) | 1:1, 1:3, 1:2 | Not Specified | koreascience.kr |

| Alizarin | Aluminum(III) | 2:1 | 1-hydroxy-9-carbonyl | researchgate.net |

| 1,4-dihydroxyanthraquinone | Cu(II), Co(II), Ni(II), Zn(II) | 1:2, 1:1, 2:1 | 1,4-dihydroxy | nih.gov |

| Alizarin Red S | Various | Monometallic & Bimetallic | peri-hydroxycarbonyl | researchgate.net |

Supramolecular Interactions with Advanced Materials

Beyond coordination chemistry, the large, planar, aromatic structure of Alizarin Blue S facilitates strong supramolecular interactions with various materials. These non-covalent forces are critical for the adsorption of the dye onto porous materials like Covalent Organic Frameworks (COFs).

Adsorption Mechanisms on Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with high surface areas and tunable structures, making them excellent candidates for adsorbing pollutants like dyes from aqueous solutions. researchgate.netnih.govrsc.org The adsorption of dyes onto COFs is a complex process governed by host-guest interactions between the dye molecule (guest) and the COF's porous structure (host). rsc.org

Recent studies have specifically investigated the removal of alizarin and its derivatives, including Alizarin Blue, using COFs. researchgate.net Molecular dynamics simulations show that dye molecules are effectively absorbed into the porous structures of COFs. researchgate.net The adsorption process often follows pseudo-second-order kinetics, indicating that the rate-limiting step is chemisorption, where non-covalent forces play a significant role. mdpi.comnih.govresearchgate.net The efficiency of adsorption is influenced by factors such as the pore size of the COF, the initial dye concentration, and the pH of the solution. researchgate.netyoutube.com

Role of Non-Covalent Interactions (e.g., van der Waals, π-π Stacking) in Dye-Material Interactions

The primary driving forces for the adsorption of Alizarin Blue S onto COFs are non-covalent interactions. Given the aromatic nature of both the dye and the building blocks of most COFs, these interactions are particularly significant. rsc.org

Key non-covalent interactions include:

π-π Stacking: This is a strong attractive force that occurs between the electron-rich π-systems of aromatic rings. researchgate.net The planar anthraquinone core of Alizarin Blue S can stack effectively with the aromatic panels of the COF structure, leading to strong adsorption. researchgate.netmdpi.comnih.gov This is often the dominant interaction in dye-COF systems. researchgate.net

Electrostatic Interactions: Depending on the pH of the solution and the specific functional groups on both the dye and the COF, attractive or repulsive electrostatic forces can occur. researchgate.netrsc.org For instance, protonated functional groups on a COF surface can interact favorably with anionic dyes. researchgate.net

Hydrogen Bonding: The hydroxyl groups on the Alizarin Blue S molecule can form hydrogen bonds with suitable acceptor or donor sites within the COF structure, further stabilizing the adsorbed state. researchgate.netresearchgate.net

The interplay of these forces creates a stable dye-COF complex, enabling the effective removal of the dye from its environment. researchgate.net

The table below outlines the principal non-covalent interactions involved in the adsorption of aromatic dyes onto porous frameworks.

| Interaction Type | Description | Relevance to Alizarin Blue S - COF System |

|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic rings of the dye and the COF. | Primary driving force due to the planar, aromatic structures of both components. researchgate.netresearchgate.net |

| van der Waals Forces | Weak, non-specific attractions between molecules. | Contributes to the overall stability of the adsorbed dye on the material surface. rsc.org |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Depends on the pH and functionalization of the dye and COF; can significantly influence adsorption capacity. researchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Possible between the hydroxyl groups of Alizarin Blue S and functional groups within the COF. researchgate.net |

Mechanistic Studies of Chemical Functionality

Elucidation of pH-Dependent Colorimetric Response Mechanisms

The colorimetric behavior of Alizarin (B75676) Blue S, like other alizarin derivatives, is fundamentally linked to changes in its molecular structure induced by variations in pH. Alizarin and its sulfonated counterpart, Alizarin Red S, possess hydroxyl and carbonyl groups that are susceptible to protonation and deprotonation researchgate.netnih.govnih.govscbt.com. These processes lead to alterations in the molecule's conjugated π-electron system, which in turn affects its light absorption characteristics and perceived color nih.govscbt.com.

The mechanism involves proton transfer, often facilitated by intramolecular hydrogen bonding between hydroxyl and carbonyl groups researchgate.net. As the pH changes, these groups can gain or lose protons, leading to the formation of different ionic species, such as mono-anionic and di-anionic forms researchgate.netmdpi.com. Each of these forms possesses a unique electronic distribution and, consequently, a distinct absorption spectrum and color nih.govmdpi.com. For example, Alizarin Red S is known to transition from a yellow (protonated) state to a red (monoanionic) state, and finally to a purple (dianionic) state as the pH increases mdpi.com. While specific detailed mechanistic studies focusing solely on Alizarin Blue S's color transitions are less prevalent in the provided literature compared to Alizarin Red S, its classification as an acid-base indicator implies similar underlying principles of protonation-dependent electronic structural changes earthlinepublishers.com. Electrochemical studies also reveal pH-dependent redox behavior in alizarin derivatives, involving the quinone/hydroquinone functionalities, which further underscores the molecule's sensitivity to the surrounding proton concentration sciepub.comresearchgate.net.

Investigations into Acid-Base Indicator Behavior

Alizarin Blue S functions as an acid-base indicator, displaying a notable color change within a specific pH range. Research indicates that Alizarin Blue S exhibits a color transition from amber and green to blue-green within the pH range of 11.0 to 12.0 gov.mb.ca. This high pH transition range suggests that the deprotonation events responsible for the color change occur at alkaline conditions.

Other alizarin derivatives also serve as well-characterized pH indicators, providing context for the chemical class. Alizarin Red S, for instance, shows a color change from yellow to purple over a pH range of approximately 3.7 to 5.0 gov.mb.ca. Alizarin Yellow R, another related compound, transitions from yellow to red between pH 10.0 and 12.0 wiredchemist.comlibretexts.orgengineeringtoolbox.com. The pKa values associated with these transitions are crucial for understanding their indicator behavior. For Alizarin Red S, reported pKa values are approximately 5.33 and 5.82 for the first deprotonation, and around 10.78 for the second deprotonation mdpi.comrsc.org. Alizarin Yellow R has a reported pKa of 11.2 wiredchemist.comlibretexts.orgengineeringtoolbox.com. While specific pKa values for Alizarin Blue S are not explicitly detailed in the provided snippets, its indicator range at high pH points to deprotonation events occurring in this alkaline region.

The utility of these compounds as indicators is further supported by their distinct color changes, which are readily observable and can be quantified using spectrophotometric or electrochemical methods mdpi.comsciepub.comresearchgate.netrsc.org.

Data Tables

Table 1: pH Transition Ranges and Color Changes of Alizarin Derivatives

| Compound | Approximate pH Range | Color Change (Low pH to High pH) | Primary Reference |

| Alizarin Blue S | 11.0 – 12.0 | Amber and green to blue-green | gov.mb.ca |

| Alizarin Red S | 3.7 – 5.0 | Yellow to purple | gov.mb.ca |

| Alizarin Yellow R | 10.0 – 12.0 | Yellow to red | wiredchemist.comlibretexts.orgengineeringtoolbox.com |

Table 2: Reported pKa Values for Alizarin Derivatives

| Compound | pKa Value(s) | Notes | Primary Reference |

| Alizarin Red S | 5.33 | First deprotonation | mdpi.com |

| Alizarin Red S | 5.82 | First deprotonation | rsc.org |

| Alizarin Red S | 10.78 | Second deprotonation | mdpi.comrsc.org |

| Alizarin Yellow R | 11.2 | Single reported pKa | wiredchemist.comlibretexts.orgengineeringtoolbox.com |

Applications in Chemical and Materials Science

Utilization in Staining Protocols for Microscopic Analysis

Information regarding the specific application of Alizarin (B75676) Blue S in nuclear staining protocols, including the development and optimization of methods like the "Iron Alizarin Blue S Stain," was not directly found within the provided search results. While Alizarin Red S is commonly used for calcium detection in biological tissues and Alcian Blue is employed for staining acidic mucosubstances and nuclei (often appearing blue), detailed research focusing on Alizarin Blue S for nuclear staining could not be identified.

Direct protocols or research findings detailing the development and optimization of nuclear staining methods specifically using Alizarin Blue S were not available in the reviewed literature. Studies often refer to Alizarin Red S for mineralized tissue staining and Alcian Blue for mucin and cartilage visualization, with the latter sometimes providing nuclear counterstaining. The specific formulation and application of an "Iron Alizarin Blue S Stain" for nuclear analysis remain outside the scope of the findings presented here.

Role in Adsorption and Environmental Remediation

Research has extensively explored the use of various adsorbents for the removal of dye pollutants from aqueous solutions, with a notable focus on Alizarin Red S (ARS). While direct studies on Alizarin Blue S in this context were not prominently found, the principles and findings from Alizarin Red S adsorption studies offer insights into the potential mechanisms and effectiveness of similar dye molecules in environmental remediation. These studies highlight the efficacy of diverse materials in capturing dye molecules from wastewater.

The removal of Alizarin Red S (ARS) from aqueous solutions has been investigated using a variety of advanced adsorbents, demonstrating significant potential for wastewater treatment. These studies often evaluate parameters such as adsorbent type, initial dye concentration, pH, contact time, and temperature to optimize removal efficiency.

Key Findings from Adsorption Studies (primarily on Alizarin Red S):

Adsorbent Materials: A wide range of materials, including agricultural wastes (mentha waste, papaya stems/leaves, typha grass), modified clays, wool, chitosan, activated carbon, and metal oxide nanoparticles (e.g., maghemite), have been employed as adsorbents for ARS removal. cwejournal.orgmdpi.comscielo.brresearchgate.netnih.govmocedes.orgrsc.orgresearchgate.nettandfonline.comnajah.edumdpi.com

Adsorption Capacities: Adsorption capacities vary significantly depending on the adsorbent material and experimental conditions. For instance, activated carbon derived from papaya stems exhibited high adsorption capacities, reaching up to 931 mg g⁻¹ for ARS. nih.govrsc.org An alumina-carbon composite demonstrated a capacity of 522.81 mg/g, while cynodon dactylon showed 285.71 mg g⁻¹. researchgate.netresearchgate.net Maghemite nanoparticles achieved a capacity of 23.2 mg/g. najah.edu

Optimized Conditions: Optimal removal is often achieved at specific pH values, with many studies indicating acidic conditions (e.g., pH 2.0-5.0) are favorable for ARS adsorption onto various substrates. mdpi.comresearchgate.netnih.govresearchgate.net Contact times for reaching equilibrium typically range from 15 minutes to several hours, depending on the adsorbent and initial dye concentration. cwejournal.orgresearchgate.netmocedes.orgnajah.edu

Isotherm and Kinetic Models: Adsorption data frequently fits Langmuir and Freundlich isotherm models, suggesting monolayer adsorption and the presence of heterogeneous adsorption sites. Pseudo-second-order kinetic models are often observed, indicating that the rate of adsorption is influenced by the concentration of both adsorbate and adsorbent. cwejournal.orgmdpi.comresearchgate.netmocedes.orgrsc.orgresearchgate.netnajah.edu

Regeneration and Reusability: Several adsorbents have demonstrated good reusability over multiple adsorption-desorption cycles, enhancing their economic viability for industrial applications. nih.govnajah.edu

Data Table: Alizarin Red S Adsorption Performance on Various Adsorbents

| Adsorbent Material | Maximum Adsorption Capacity (Qmax) | Optimal pH | References |

| Papaya Stems-Derived Activated Carbon (SAC) | 931 mg g⁻¹ | 4 | nih.govrsc.org |

| Alumina-Carbon Composite | 522.81 mg/g | 5 | researchgate.net |

| Cynodon dactylon | 285.71 mg g⁻¹ | Neutral | researchgate.net |

| Papaya Leaves-Derived Activated Carbon (LAC) | 410 mg g⁻¹ | 4 | nih.govrsc.org |

| Activated Typha Grass (ACT-TG) | 46.611 mg/g | Not specified | mocedes.org |

| Maghemite Nanoparticles (γ-Fe₂O₃) | 23.2 mg/g | 11 | najah.edu |

| Chitosan | 15.82 mmol dye/g adsorbent | Not specified | scielo.br |

Q & A

Q. What are the established spectrophotometric protocols using Alizarin Blue S for pharmaceutical analysis?

Alizarin Blue S is utilized in visible light spectrophotometry to quantify compounds like chloramphenicol. Prepare a Britton-Robinson buffer (pH optimized for target analyte), mix with Alizarin Blue S, and measure absorbance at 638 nm (positive absorption) or 566 nm (negative absorption). The method follows Beer’s Law within 0–2.0×10⁻⁵ mol/L, with molar absorptivity values of 1.32×10⁴ L·mol⁻¹·cm⁻¹ (638 nm) and 8.00×10³ L·mol⁻¹·cm⁻¹ (566 nm). Validate linearity using standard calibration curves .

Q. What safety protocols are critical when handling Alizarin Blue S in laboratory settings?

Avoid dust formation and ensure adequate ventilation. Use nitrile gloves, chemical-resistant goggles, and lab coats. In case of skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Store in sealed, labeled containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for fire-fighting measures (e.g., dry powder extinguishers) and spill management (neutralize with inert absorbents) .

Q. How is Alizarin Blue S applied in skeletal tissue staining for morphological studies?

For bone and cartilage visualization, fix tissues in formalin, decalcify if necessary, and stain with 0.2% Alizarin Blue S in acidic buffer (e.g., pH 4.2). Co-stain with Alcian Blue (0.25%) to differentiate cartilage. Destain with acid-alcohol (1% HCl in 70% ethanol) to remove excess dye. This dual-staining protocol enhances contrast in developmental biology models .

Advanced Research Questions

Q. How can researchers optimize ion-association complex formation between Alizarin Blue S and analytes to improve sensitivity?

Adjust buffer pH to maximize electrostatic interactions between Alizarin Blue S (anionic) and cationic analytes. Test ionic strength effects using NaCl or KCl to stabilize complexes. Precipitate interfering ions (e.g., Ca²⁺, Fe³⁺) with chelators like EDTA. Optimize reaction time and temperature (e.g., 25°C for 30 minutes) to enhance complex stability .

Q. What strategies resolve spectral interference in Alizarin Blue S-based assays for complex biological matrices?

Pre-treat samples with solid-phase extraction (SPE) to remove proteins or lipids. Use masking agents (e.g., thiourea for metal ions) to suppress nonspecific interactions. Validate selectivity via recovery studies in spiked matrices. For overlapping peaks, employ derivative spectrophotometry or dual-wavelength analysis .

Q. How do molecular structural variations in analytes affect stoichiometry of Alizarin Blue S complexes?

Use Job’s method of continuous variation: prepare equimolar solutions of Alizarin Blue S and analyte, vary mole fractions, and plot absorbance vs. mole fraction. Peaks at 0.5 mole fraction indicate 1:1 complexes. For non-integer ratios, employ Benesi-Hildebrand plots to determine association constants .

Q. What factors influence the stability of Alizarin Blue S-analytes complexes during long-term measurements?

Protect solutions from light to prevent photodegradation. Add stabilizers like glycerol (10% v/v) to reduce evaporation. Monitor pH drift using buffered systems. For temperature-sensitive complexes, conduct experiments at 4°C and validate time-dependent absorbance reproducibility .

Q. How can batch-to-batch variability of Alizarin Blue S impact experimental reproducibility?

Characterize dye purity via HPLC or mass spectrometry. Standardize stock solutions using molar extinction coefficients (e.g., ε = 1.32×10⁴ L·mol⁻¹·cm⁻¹ at 638 nm). Include internal standards (e.g., methylene blue) in assays to normalize batch effects .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in molar absorptivity may arise from differences in instrument calibration, buffer composition, or dye purity. Cross-validate results using alternative methods (e.g., HPLC) .

- Experimental Design : For co-staining studies, optimize dye concentrations to avoid spectral overlap. Use negative controls (unstained samples) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.